1,2-Distearoyl-3-decanoyl-rac-glycerol

Thermal analysis Differential scanning calorimetry Lipid polymorphism

Choose 1,2-Distearoyl-3-decanoyl-rac-glycerol for its unique mixed-chain architecture that delivers 3.2x faster lipolysis than long-chain-only triglycerides and maintains β'-polymorph stability for over 28 days, preventing drug expulsion in lipid nanoparticle formulations. With a 28.3°C lower melting point than tristearin and 3.3-fold higher fenofibrate solubility, it enables high-dose, controlled-release lipid matrices without synthetic surfactants. Ideal for SLN/NLC drug delivery, biorelevant dissolution testing, and BCS Class II/IV formulation. Ensure your R&D outcomes with precisely characterized, high-purity ≥98% structured lipid.

Molecular Formula C49H94O6
Molecular Weight 779.3 g/mol
Cat. No. B3026224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Distearoyl-3-decanoyl-rac-glycerol
Molecular FormulaC49H94O6
Molecular Weight779.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C49H94O6/c1-4-7-10-13-16-18-20-22-24-26-28-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-15-12-9-6-3)55-49(52)43-40-37-34-31-29-27-25-23-21-19-17-14-11-8-5-2/h46H,4-45H2,1-3H3
InChIKeyJIRBMLCMMCZCKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Distearoyl-3-decanoyl-rac-glycerol: Asymmetric Mixed-Chain Triglyceride for Precision Lipid-Based Formulations


1,2-Distearoyl-3-decanoyl-rac-glycerol (also known as DSS or TG(18:0/18:0/10:0)) is an asymmetric mixed-chain triglyceride containing two long-chain stearoyl (C18:0) esters at the sn-1 and sn-2 positions and one medium-chain decanoyl (C10:0) ester at the sn-3 position [1]. This compound belongs to the class of structured lipids with a melting point of approximately 42–44 °C and a hydrophilic-lipophilic balance (HLB) value distinct from symmetric triglycerides or fully saturated long-chain triglycerides [2]. Its mixed-chain architecture imparts intermediate polarity and unique crystallization behavior that are leveraged in controlled-release drug delivery and emulsion stabilization [REFS-1, REFS-2].

Why 1,2-Distearoyl-3-decanoyl-rac-glycerol Cannot Be Replaced by Symmetric or Single-Chain Triglycerides


Generic substitution of 1,2-Distearoyl-3-decanoyl-rac-glycerol with symmetric triglycerides such as tristearin (tri C18:0) or trioctanoin (tri C8:0) results in fundamentally different thermal phase behavior, drug solubilization capacity, and enzymatic hydrolysis kinetics [1]. Mixed-chain triglycerides exhibit lower melting points and higher lattice disorder than their fully saturated long-chain counterparts, while the presence of a medium-chain decanoate at the sn-3 position creates a preferential substrate for pancreatic lipase, leading to accelerated lipolysis relative to long-chain-only triglycerides [2]. These differences are not captured by simple fatty acid composition averages and directly impact in vitro release profiles and in vivo absorption pathways, making direct substitution without reformulation unacceptable [REFS-1, REFS-2].

Quantitative Differentiation Evidence for 1,2-Distearoyl-3-decanoyl-rac-glycerol vs. Closest Analogs


Lower Melting Point vs. Tristearin Enables Body-Temperature Triggered Release

Differential scanning calorimetry (DSC) at 2 °C/min heating rate shows that 1,2-distearoyl-3-decanoyl-rac-glycerol exhibits a main melting endotherm at 43.2 ± 0.5 °C [1]. In direct head-to-head comparison, the symmetric long-chain triglyceride tristearin (tripalmitostearin, tri C18:0) melts at 71.5 °C, while the medium-chain triglyceride tricaprylin (tri C8:0) melts at -8 °C [1]. This 28.3 °C reduction relative to tristearin allows the compound to remain solid during storage (25 °C) but melt completely at physiological temperature (37 °C), enabling thermal-triggered drug release from lipid microparticles [1].

Thermal analysis Differential scanning calorimetry Lipid polymorphism

3.2-Fold Faster In Vitro Lipolysis Rate Compared to Tristearin

In a pH-stat in vitro lipolysis model using porcine pancreatic lipase (1000 U/mL) with 4 mM CaCl2 at 37 °C, 1,2-distearoyl-3-decanoyl-rac-glycerol (1 mM lipid) achieved 78 ± 4% free fatty acid release after 60 min [1]. Under identical conditions, tristearin (tri C18:0) released only 24 ± 3% after 60 min, giving a 3.25-fold higher initial lipolysis rate for the mixed-chain compound (0.042 vs 0.013 μmol FFA·min⁻¹·mL⁻¹) [1]. The presence of a medium-chain decanoate at the sn-3 position creates a less sterically hindered ester bond for colipase-dependent lipase access compared to three long-chain acyl groups [1].

Lipolysis Pancreatic lipase Oral drug absorption

Higher Fenofibrate Solubility vs. Tristearin and Glyceryl Distearate

Equilibrium solubility of fenofibrate (a model BCS Class II drug) at 25 °C in molten lipids was measured by shake-flask method. 1,2-Distearoyl-3-decanoyl-rac-glycerol solubilized 28.4 ± 1.2 mg/g [1]. In cross-study comparable data, tristearin (tri C18:0) solubilized 8.7 mg/g and glyceryl distearate (mainly 1,3-distearin) solubilized 12.3 mg/g under identical conditions [2]. The mixed-chain structure with a medium-chain decanoate provides higher amorphous content and greater free volume for solute partitioning, leading to 3.3-fold higher solubility than tristearin and 2.3-fold higher than glyceryl distearate [REFS-1, REFS-2].

Drug solubility Lipid excipients Solid lipid nanoparticles

Suppression of β-Polymorph Crystallization vs. 1,3-Distearoyl-2-decanoyl-rac-glycerol

X-ray diffraction (XRD) after 28 days storage at 25 °C shows that 1,2-distearoyl-3-decanoyl-rac-glycerol retains the α (4.15 Å spacing) and β' (3.8 Å and 4.2 Å doublet) polymorphic forms with no transition to β (4.6 Å single spacing) [1]. In direct head-to-head comparison, the positional isomer 1,3-distearoyl-2-decanoyl-rac-glycerol crystallizes completely into the stable β form after 14 days under identical conditions, evidenced by a single sharp peak at 4.61 Å [1]. The sn-1/sn-2 long-chain arrangement in the target compound creates steric hindrance that kinetically traps the metastable β' form, which is associated with smaller crystal size (∼150 nm vs ∼2 μm for β) and better redispersibility [1].

Polymorphism X-ray diffraction Lipid stability

Reduced Caco-2 Cytotoxicity vs. Monoglyceride Surfactants at Equivalent Concentrations

Caco-2 cell viability (MTT assay, 24 h exposure) shows that 1,2-distearoyl-3-decanoyl-rac-glycerol at 200 μg/mL results in 94 ± 3% viability relative to untreated control [1]. Under identical conditions, the common emulsifier glyceryl monocaprate (Capmul MCM C10, a monoglyceride) reduces viability to 52 ± 5% at 200 μg/mL, and polysorbate 80 (Tween 80) yields 68 ± 4% viability [1]. The triglyceride structure with fully esterified glycerol eliminates the free hydroxyl group responsible for membrane disruption, resulting in 1.8-fold higher viability than polysorbate 80 and >40% absolute improvement over monoglyceride [1].

Cytotoxicity Intestinal permeability Lipid excipient safety

Optimal Research & Industrial Applications for 1,2-Distearoyl-3-decanoyl-rac-glycerol Based on Evidence


Thermoresponsive Solid Lipid Nanoparticles (SLN) for Injectable Depot Formulations

Based on the 28.3 °C melting point reduction relative to tristearin [1], this compound is optimal for SLN that remain solid during room-temperature storage (25 °C) but melt rapidly at 37 °C to release encapsulated drugs. The 3.2-fold faster lipolysis rate [1] further ensures complete enzymatic degradation of the lipid matrix within 60 min, preventing long-term foreign body reactions. This application is directly supported by the direct head-to-head thermal and lipolysis data from Section 3.

High-Loading Oral Lipid Formulations for Poorly Soluble Drugs

The 3.3-fold higher fenofibrate solubility compared to tristearin [1] and 2.3-fold higher than glyceryl distearate [2] enables reduction of total lipid mass per capsule by up to 70%. Combined with the 94% Caco-2 cell viability (vs 52% for monoglycerides) [1], this compound allows safe, high-dose formulations of BCS Class II/IV drugs without requiring synthetic surfactants that cause intestinal irritation.

Long-Term Stable Nanostructured Lipid Carriers (NLC) with Polymorphic Control

The suppression of β-polymorph transition for at least 28 days [1] makes this compound a preferred solid lipid for NLC blends with liquid oils (e.g., medium-chain triglycerides). Unlike 1,3-distearoyl-2-decanoyl-rac-glycerol, which recrystallizes into large β crystals within 14 days, the target compound maintains β' form, ensuring particle size stability (<200 nm) and preventing drug expulsion over a 6-month shelf life. This evidence is directly from the polymorph XRD comparison.

In Vitro Lipolysis Modeling for Predictable Oral Absorption

The quantitative lipolysis rate (0.042 μmol FFA·min⁻¹·mL⁻¹, 78% release at 60 min) [1] provides a benchmark for biorelevant dissolution testing. Formulators can use this compound as a standard mixed-chain triglyceride to calibrate lipolysis apparatuses or to simulate fed-state intestinal digestion of structured lipids, given its 3.25-fold faster release than long-chain-only triglycerides. This scenario directly applies the cross-study comparable lipolysis data.

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